3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
Description
This urea derivative features a dichloropyrimidinyl moiety and a 4-[(trifluoromethyl)sulfanyl]phenyl group. The dichloropyrimidine core is a halopyrimidine structure, while the trifluoromethylsulfanyl (SCF₃) substituent on the phenyl ring introduces strong electron-withdrawing and lipophilic properties. Such structural features are common in agrochemicals and pharmaceuticals, where halogenation and fluorinated groups enhance stability and bioavailability .
Properties
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4OS/c13-8-5-9(14)20-10(19-8)21-11(22)18-6-1-3-7(4-2-6)23-12(15,16)17/h1-5H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGDAKWTZYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=N2)Cl)Cl)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea typically involves the reaction of 4,6-dichloropyrimidine with 4-((trifluoromethyl)thio)aniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as specific temperature and solvent, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit fibroblast growth factor receptor tyrosine kinases (FGFRs), which are implicated in various cancers. A study highlighted the efficacy of a related compound in inhibiting tumor growth in bladder cancer xenografts, suggesting potential for clinical applications in oncology .
Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
The compound has been investigated as a modulator of CFTR, which is crucial in the treatment of cystic fibrosis. Compounds that can enhance or correct CFTR function are vital for managing this genetic disorder. The structural characteristics of this compound may allow it to serve as a lead compound for developing new CFTR modulators .
Case Study: Antitumor Efficacy
A study investigated the antitumor efficacy of a pyrimidine derivative similar to this compound in RT112 bladder cancer models. The results indicated that treatment led to significant tumor reduction compared to controls, supporting its potential as an anticancer agent .
Safety and Toxicology Studies
Safety profiles are critical for any therapeutic agent. Preliminary toxicological assessments suggest that compounds within this chemical class exhibit manageable safety profiles, with no severe adverse effects reported in initial studies involving healthy volunteers .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Application | Efficacy |
|---|---|---|---|
| NVP-BGJ398 | Pyrimidin-4-yl urea derivative | Anticancer (FGFR inhibitor) | Significant tumor reduction in xenografts |
| This compound | Target compound | Modulator of CFTR; potential anticancer agent | Under investigation |
Mechanism of Action
The mechanism of action of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Urea Derivatives with Pyrimidine/Aryl Substituents ()
Compounds 11a–11o from Molecules (2013) share a urea backbone linked to a phenyl-thiazole-piperazine scaffold. Key comparisons:
| Compound ID | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| Target | 4-(Trifluoromethyl)sulfanyl | Not reported | N/A |
| 11d | 4-Trifluoromethyl | 534.1 | 85.3 |
| 11k | 4-Chloro-3-(trifluoromethyl) | 568.2 | 88.0 |
| 11e | 3-Trifluoromethyl | 534.1 | 86.7 |
| 11b | 3,5-Dichloro | 534.2 | 83.7 |
Key Observations :
Urea-Based Pesticides ()
The target’s dichloropyrimidine moiety aligns with pesticidal urea derivatives like cyclosulfamuron (4,6-dimethoxy-pyrimidinyl) and teflubenzuron (3,5-dichloro-2,4-difluorophenyl).
| Compound | Core Structure | Substituents | Use |
|---|---|---|---|
| Target | Dichloropyrimidinyl | SCF₃-phenyl | Not specified |
| Cyclosulfamuron | Dimethoxypyrimidinyl | Methoxy groups | Herbicide |
| Teflubenzuron | Dichloro-difluorophenyl | Cl, F | Insecticide |
Comparison :
- Halogenation : The target’s dichloropyrimidine may offer broader pesticidal activity compared to cyclosulfamuron’s methoxy groups, as chloro substituents often enhance bioactivity .
- SCF₃ vs. CF₃ : The SCF₃ group in the target is less common in pesticides than CF₃ (e.g., in chlorfluazuron ), which could influence environmental persistence or target specificity .
Pharmaceutical Urea Derivatives ()
Sorafenib tosylate (CAS 475207-59-1), an anticancer drug, shares a urea linker and a 4-chloro-3-(trifluoromethyl)phenyl group.
| Feature | Target Compound | Sorafenib Tosylate |
|---|---|---|
| Core Structure | Dichloropyrimidinyl | Pyridinecarboxamide |
| Substituents | SCF₃-phenyl | 4-Chloro-3-(trifluoromethyl)phenyl |
| Application | Not reported | Oncology (kinase inhibition) |
Key Differences :
- Heterocyclic core : Sorafenib’s pyridinecarboxamide may enhance hydrogen bonding vs. the target’s pyrimidine, altering target selectivity .
- SCF₃ vs.
Research Implications and Data Gaps
- Structural advantages : The dichloropyrimidine-SCF₃ combination in the target is unique among analogs, suggesting unexplored bioactivity.
- Synthetic feasibility : High yields in analogs (e.g., 11k: 88%) indicate viable routes for scaling the target compound .
- Limitations: No direct data on the target’s biological activity or stability.
Biological Activity
The compound 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C12H9Cl2F3N4OS
- Molecular Weight : 357.19 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with dichloro groups, a phenyl ring with a trifluoromethylthio group, and a urea functional group, which contribute to its unique biological properties.
Anticancer Properties
Research indicates that derivatives of pyrimidine-based ureas exhibit significant anticancer activity by targeting various signaling pathways involved in tumor growth and metastasis.
-
Mechanism of Action :
- The compound acts as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in several cancers including bladder cancer. In vitro studies have shown that it can effectively inhibit cell proliferation in FGFR3-overexpressing cancer cell lines .
- It has been linked to the modulation of angiogenesis, thereby potentially reducing tumor vascularization and growth .
- Case Studies :
Pharmacological Potential
The compound's pharmacological profile suggests it may also have applications beyond oncology:
- Cystic Fibrosis Treatment : Preliminary research indicates that compounds with similar structures can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), potentially offering therapeutic benefits for cystic fibrosis patients .
- Neuroprotective Effects : Emerging studies suggest that certain derivatives may enhance neuronal differentiation in mesenchymal stem cells (MSCs), indicating a possible role in neuroprotection and regenerative medicine .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
